Cas no 185304-06-7 ((4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester)

(4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester is a chiral proline derivative featuring a Boc-protected amine and an azido group at the 4-position. This compound is valuable in peptide synthesis and click chemistry applications due to its reactive azide functionality, enabling efficient conjugation via CuAAC (copper-catalyzed azide-alkyne cycloaddition). The tert-butyloxycarbonyl (Boc) group provides orthogonal protection for the amine, allowing selective deprotection under mild acidic conditions. The methyl ester enhances solubility in organic solvents, facilitating handling in synthetic workflows. Its stereochemical purity (R-configuration) makes it suitable for constructing enantioselective peptidomimetics or modified peptides. This derivative is particularly useful in medicinal chemistry and bioconjugation strategies.
(4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester structure
185304-06-7 structure
Product name:(4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester
CAS No:185304-06-7
MF:C11H18N4O4
MW:270.285022258759
CID:5037152

(4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester Chemical and Physical Properties

Names and Identifiers

    • (4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester
    • 1-O-tert-butyl 2-O-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate
    • (2R,4R)-4-Azido-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
    • Inchi: 1S/C11H18N4O4/c1-11(2,3)19-10(17)15-6-7(13-14-12)5-8(15)9(16)18-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1
    • InChI Key: BJQMWOSPZUZYNW-HTQZYQBOSA-N
    • SMILES: O(C(C)(C)C)C(N1C[C@@H](C[C@@H]1C(=O)OC)N=[N+]=[N-])=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 411
  • Topological Polar Surface Area: 70.2
  • XLogP3: 2.1

(4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6746801-2.5g
1-tert-butyl 2-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate
185304-06-7 95%
2.5g
$810.0 2023-05-30
Enamine
EN300-6746801-1.0g
1-tert-butyl 2-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate
185304-06-7 95%
1g
$414.0 2023-05-30
1PlusChem
1P00AMYO-5g
1-tert-butyl2-methyl(2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate
185304-06-7 95%
5g
$1544.00 2024-06-18
1PlusChem
1P00AMYO-50mg
1-tert-butyl2-methyl(2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate
185304-06-7 95%
50mg
$152.00 2024-06-18
Enamine
EN300-6746801-5.0g
1-tert-butyl 2-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate
185304-06-7 95%
5g
$1199.0 2023-05-30
Enamine
EN300-6746801-0.1g
1-tert-butyl 2-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate
185304-06-7 95%
0.1g
$113.0 2023-05-30
Enamine
EN300-6746801-0.5g
1-tert-butyl 2-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate
185304-06-7 95%
0.5g
$310.0 2023-05-30
Enamine
EN300-6746801-0.05g
1-tert-butyl 2-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate
185304-06-7 95%
0.05g
$76.0 2023-05-30
Enamine
EN300-6746801-10.0g
1-tert-butyl 2-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate
185304-06-7 95%
10g
$1778.0 2023-05-30
Enamine
EN300-6746801-0.25g
1-tert-butyl 2-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate
185304-06-7 95%
0.25g
$162.0 2023-05-30

Additional information on (4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester

Comprehensive Overview of (4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester (CAS No. 185304-06-7)

(4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester (CAS No. 185304-06-7) is a specialized proline derivative widely utilized in peptide synthesis, medicinal chemistry, and bioconjugation. This compound features a unique azido functional group at the 4-position of the D-proline scaffold, making it a valuable building block for click chemistry applications. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability during synthetic procedures, while the methyl ester moiety improves solubility in organic solvents.

In recent years, the demand for azido-modified amino acids like this compound has surged due to their role in bioorthogonal chemistry. Researchers frequently search for "Boc-protected azido proline derivatives" or "D-proline methyl ester applications" to explore its utility in drug discovery and biomaterial engineering. The compound's stereospecificity (4R configuration) is critical for designing chiral catalysts and peptide-based therapeutics, aligning with trends in precision medicine.

The synthesis of 185304-06-7 involves multi-step organic transformations, often starting from L-proline or its derivatives. Its azide group enables efficient Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. This reactivity is leveraged in proteomics for labeling biomolecules, a topic frequently queried as "how to use azido proline in protein tagging." The Boc group can be selectively deprotected under mild acidic conditions, allowing sequential peptide chain elongation.

From an industrial perspective, 185304-06-7 is supplied as a high-purity crystalline solid with typical purity >98%. Storage recommendations include anhydrous conditions at -20°C to prevent azide degradation. Analytical data such as NMR (¹H/¹³C), HPLC, and mass spectrometry are essential for quality verification, addressing common queries like "characterization methods for Boc-azido proline esters."

Emerging applications include its use in antibody-drug conjugates (ADCs) and PET tracer development, reflecting the growing interest in "theranostic agents" and "targeted drug delivery." The compound's metabolic stability and cell permeability also make it relevant for central nervous system (CNS) drug design, a trending topic in neuroscience research.

Regulatory compliance is ensured through REACH and GMP guidelines where applicable. Safety data sheets highlight standard precautions for laboratory handling, though it is not classified as hazardous under GHS criteria. Researchers often seek "safe handling of azido amino acids" or "Boc-azido proline stability studies" to optimize protocols.

In summary, (4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester exemplifies the intersection of classical organic chemistry and modern biotechnology. Its versatility supports innovations across pharmaceuticals, diagnostics, and materials science, answering pressing questions about "advanced proline derivatives in drug development" and "next-generation bioconjugation tools."

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